molecular formula C10H13N3OS B2639730 N-(5-methyl-1,3,4-thiadiazol-2-yl)cyclohex-3-ene-1-carboxamide CAS No. 938961-43-4

N-(5-methyl-1,3,4-thiadiazol-2-yl)cyclohex-3-ene-1-carboxamide

Cat. No. B2639730
CAS RN: 938961-43-4
M. Wt: 223.29
InChI Key: OGOZQAKIXDBKNX-UHFFFAOYSA-N
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Description

“N-(5-methyl-1,3,4-thiadiazol-2-yl)cyclohex-3-ene-1-carboxamide” is a synthetic small molecule . It’s also known as Yoda1, which is used to study the kinetics, regulation, and function of the cation channel Piezo-type mechanosensitive ion channel component 1 (Piezo1) .


Synthesis Analysis

The synthesis of “N-(5-methyl-1,3,4-thiadiazol-2-yl)cyclohex-3-ene-1-carboxamide” involves several steps. For instance, one method involves the reaction of 2-amino-5-methyl-1,3,4-thiadiazole and chloroacetylchloride with a suitable solvent, then cyclized with thiourea at reflux temperature in methanol .


Molecular Structure Analysis

The molecular structure of “N-(5-methyl-1,3,4-thiadiazol-2-yl)cyclohex-3-ene-1-carboxamide” can be represented by the linear formula C8H15N3S . Its molecular weight is 185.29 .


Chemical Reactions Analysis

The chemical reactions involving “N-(5-methyl-1,3,4-thiadiazol-2-yl)cyclohex-3-ene-1-carboxamide” are complex and can vary depending on the specific conditions and reactants used. For example, it can react with hydrazonoyl chloride derivatives to form 1,3,4-thiadiazolyl derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(5-methyl-1,3,4-thiadiazol-2-yl)cyclohex-3-ene-1-carboxamide” include a melting point of 139-141°C . Its 1H-NMR and 13C-NMR spectra provide detailed information about its molecular structure .

Scientific Research Applications

Antimicrobial Activity

The synthesis of 1,3,4-thiadiazole derivatives often involves hydrazonoyl halides, which exhibit various biological properties. In the case of our compound, researchers have designed and synthesized it using specific starting materials . The antimicrobial activity of these derivatives was tested against E. coli , B. mycoides , and C. albicans . Notably, four compounds demonstrated superior antimicrobial efficacy compared to others.

Anticancer Potential

While specific studies on our compound are scarce, related 1,3,4-thiadiazoles have shown promise as anticancer agents. For instance, modifications involving replacement of the phenyl group with furan or thiophene rings led to increased in vitro anticancer activity . Further investigations could explore the potential of our compound in cancer therapy.

Cytotoxic Effects

In vitro cytotoxicity assessments are crucial for evaluating potential drug candidates. Researchers have conducted MTT assays to determine the cytotoxic effects of similar 1,3,4-thiadiazole compounds on leukemia cell lines (including K562 CML, Jurkat, and MT-2) and HeLa human cervical carcinoma cells . Investigating our compound’s cytotoxicity profile would be valuable.

Anti-Inflammatory Properties

1,3,4-Thiadiazoles have also exhibited anti-inflammatory effects. Some derivatives significantly inhibited paw edema, comparable to the standard drug indomethacin . Exploring the anti-inflammatory potential of our compound could yield interesting results.

Modified Chitosan with Enhanced Antimicrobial Activity

In a different context, modified chitosan incorporating 5-amino-1,3,4-thiadiazole-2-thiol exhibited higher antimicrobial activity against Gram-positive and Gram-negative bacteria, as well as fungi . While not directly related to our compound, this highlights the versatility of 1,3,4-thiadiazoles.

Other Applications

Although less explored, 1,3,4-thiadiazoles have been investigated for various other properties, including anthelmintic, antiarthropodal, and fungicidal activities. Additionally, their chemical reactivity makes them valuable in synthetic chemistry .

Future Directions

The future research directions for “N-(5-methyl-1,3,4-thiadiazol-2-yl)cyclohex-3-ene-1-carboxamide” could involve further exploration of its antimicrobial activity , as well as its potential applications in other areas of biology and medicine.

properties

IUPAC Name

N-(5-methyl-1,3,4-thiadiazol-2-yl)cyclohex-3-ene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3OS/c1-7-12-13-10(15-7)11-9(14)8-5-3-2-4-6-8/h2-3,8H,4-6H2,1H3,(H,11,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGOZQAKIXDBKNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NC(=O)C2CCC=CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-methyl-1,3,4-thiadiazol-2-yl)cyclohex-3-ene-1-carboxamide

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